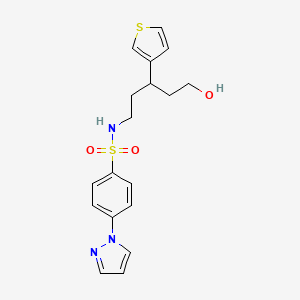

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thiophene ring, a pyrazole ring, and a benzenesulfonamide moiety

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c22-12-7-15(16-8-13-25-14-16)6-10-20-26(23,24)18-4-2-17(3-5-18)21-11-1-9-19-21/h1-5,8-9,11,13-15,20,22H,6-7,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKXJKIJDCHVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxy group through a hydroxylation reaction. The pentyl chain can be attached via a Friedel-Crafts alkylation reaction. The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and an appropriate diketone. Finally, the benzenesulfonamide moiety is attached through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the sulfonamide group.

Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Hydroxylation of a thiophene derivative.

- Friedel-Crafts alkylation to attach the pentyl chain.

- Cyclization involving hydrazine to introduce the pyrazole ring.

- Sulfonation to attach the benzenesulfonamide moiety.

Chemistry

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide serves as a building block in organic synthesis, facilitating the development of new compounds with potential biological activity. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

This compound is being investigated as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it a valuable tool in understanding complex biological systems.

Medicine

The compound has shown potential therapeutic properties, including:

- Anti-inflammatory Activity : It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it can induce apoptosis in cancer cell lines, suggesting its use in cancer therapy.

Research indicates that this compound exhibits significant biological activity:

Anticancer Studies

In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

- A549 (lung cancer)

- MCF7 (breast cancer)

- HT1080 (fibrosarcoma)

The compound's mechanism likely involves inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

Compounds with similar structural features have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against multidrug-resistant strains, demonstrating efficacy comparable to established antibiotics .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens, revealing significant activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) were lower than those of traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In a comparative study assessing various sulfonamide derivatives on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM. The results indicated its potential as an anticancer agent through apoptosis induction .

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the sulfonamide group can interact with enzyme active sites, inhibiting their function. The thiophene and pyrazole rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-imidazol-1-yl)benzenesulfonamide

- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-triazol-1-yl)benzenesulfonamide

Uniqueness

This compound is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds with imidazole or triazole rings. The pyrazole ring can enhance the compound’s binding affinity to certain molecular targets, making it a valuable candidate for drug development and other applications.

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C13H19N3O3S2

- Molecular Weight : 329.43 g/mol

Structural Components

- Thiophene Ring : Contributes to the compound's electron-donating properties.

- Pyrazole Ring : Enhances binding affinity to biological targets.

- Sulfonamide Group : Known for its role in enzyme inhibition.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The sulfonamide moiety is particularly effective in inhibiting enzyme activity by binding to active sites, which can lead to various pharmacological effects, including:

- Anti-inflammatory Effects : By inhibiting pro-inflammatory enzymes.

- Anticancer Activity : Potentially through modulation of cell signaling pathways.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives with similar structures can induce apoptosis in human breast cancer cells (MCF-7) and other malignancies, demonstrating IC50 values in the micromolar range .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | HeLa | 2.41 |

2. Anti-inflammatory Effects

The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. By blocking these enzymes, the compound may reduce the synthesis of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases .

3. Enzyme Inhibition

The unique structure allows for selective binding to various targets, including carbonic anhydrases (CAs), which are implicated in cancer progression. In vitro studies have shown that derivatives can inhibit specific isoforms of CAs at nanomolar concentrations, indicating a promising avenue for cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Study on Anticancer Activity :

- Study on Anti-inflammatory Mechanisms :

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

Methodological Answer: The synthesis involves sequential reactions: (1) functionalization of the thiophene ring, (2) coupling with the pentyl-hydroxy chain, and (3) sulfonamide formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonamide coupling .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during thiophene alkylation .

- Catalyst use : Pd-based catalysts improve yield in cross-coupling steps .

- Purification : Gradient column chromatography or preparative HPLC ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation using SHELXL for refinement. Hydrogen bonding between the sulfonamide group and hydroxyl moiety is critical for stability .

- NMR spectroscopy : H and C NMR confirm regioselectivity in pyrazole-thiophene linkage (e.g., δ 8.2 ppm for pyrazole protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 433.12) .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Methodological Answer: Contradictions arise from assay variability (e.g., bacterial strains, cell lines). Mitigation strategies include:

- Orthogonal assays : Combine MIC (minimum inhibitory concentration) testing with cytokine profiling (e.g., IL-6 suppression for anti-inflammatory activity) .

- Dose-response validation : Use Hill slope analysis to confirm EC/IC consistency across replicates .

- Target engagement studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to suspected targets (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies address low aqueous solubility during pharmacological testing?

Methodological Answer:

- Prodrug derivatization : Introduce phosphate esters at the hydroxyl group to enhance solubility, which hydrolyze in vivo .

- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in PBS (pH 7.4) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in animal models .

Q. What computational approaches predict interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding poses with sulfonamide and pyrazole motifs .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. furan analogs) with activity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.